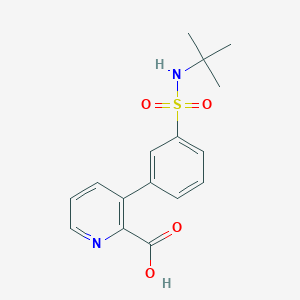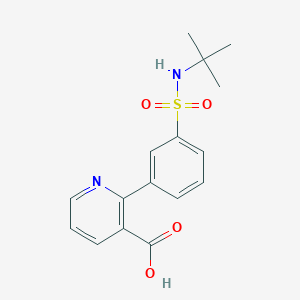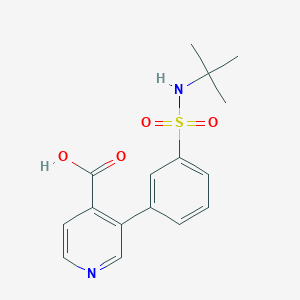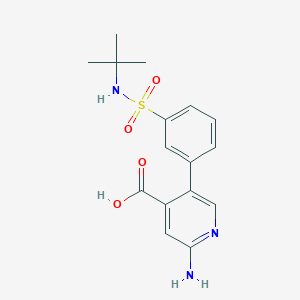
3-(3-t-Butylsulfamoylphenyl)picolinic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-t-Butylsulfamoylphenyl)picolinic acid (3-tBSPA) is a novel compound that has recently been used in scientific research. It is an organic molecule with a molecular formula of C13H19NO4S and is a derivative of picolinic acid. This compound has been studied for its potential applications in biochemistry and physiology, as well as its ability to be used in a variety of lab experiments. In
Mécanisme D'action
The mechanism of action of 3-(3-t-Butylsulfamoylphenyl)picolinic acid, 95% is not fully understood. However, it is believed to act as an inhibitor of cytochrome P450 enzymes, which are responsible for the metabolism of drugs and xenobiotics. Additionally, it is believed to act as an anti-inflammatory and anti-oxidative agent, which may be due to its ability to modulate the activity of enzymes involved in the metabolism of drugs and xenobiotics.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3-t-Butylsulfamoylphenyl)picolinic acid, 95% are not fully understood. However, it has been shown to have anti-inflammatory and anti-oxidative properties, making it a potential therapeutic agent for the treatment of diseases such as cancer and diabetes. Additionally, it has been studied for its ability to modulate the activity of enzymes involved in the metabolism of drugs and xenobiotics, as well as its ability to act as an inhibitor of cytochrome P450 enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(3-t-Butylsulfamoylphenyl)picolinic acid, 95% in lab experiments include its low cost, ease of synthesis, and its ability to act as an inhibitor of cytochrome P450 enzymes. Additionally, it has been shown to have anti-inflammatory and anti-oxidative properties, making it a potential therapeutic agent for the treatment of diseases such as cancer and diabetes. However, one of the limitations of using 3-(3-t-Butylsulfamoylphenyl)picolinic acid, 95% in lab experiments is that its mechanism of action is not fully understood.
Orientations Futures
The potential future directions for 3-(3-t-Butylsulfamoylphenyl)picolinic acid, 95% include further research into its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. Additionally, further research into its ability to modulate the activity of enzymes involved in the metabolism of drugs and xenobiotics could be beneficial. Additionally, further research into its potential applications in biochemistry and physiology could lead to new therapeutic agents for the treatment of diseases such as cancer and diabetes. Finally, further research into its ability to act as an inhibitor of cytochrome P450 enzymes could lead to new therapeutic agents for the treatment of diseases such as cancer and diabetes.
Méthodes De Synthèse
3-(3-t-Butylsulfamoylphenyl)picolinic acid, 95% can be synthesized through a two-step process. The first step involves the reaction of 3-t-butylsulfamoylphenyl bromide and picolinic acid in the presence of a base. This reaction produces 3-t-butylsulfamoylphenylpicolinic acid, which is then purified through column chromatography. The second step involves the reaction of 3-t-butylsulfamoylphenylpicolinic acid and sodium hydroxide to produce 3-(3-t-Butylsulfamoylphenyl)picolinic acid, 95%.
Applications De Recherche Scientifique
3-(3-t-Butylsulfamoylphenyl)picolinic acid, 95% has been studied for its potential applications in biochemistry and physiology. It has been shown to have anti-inflammatory and anti-oxidative properties, making it a potential therapeutic agent for the treatment of diseases such as cancer and diabetes. Additionally, it has been studied for its ability to modulate the activity of enzymes involved in the metabolism of drugs and xenobiotics, as well as its ability to act as an inhibitor of cytochrome P450 enzymes.
Propriétés
IUPAC Name |
3-[3-(tert-butylsulfamoyl)phenyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-16(2,3)18-23(21,22)12-7-4-6-11(10-12)13-8-5-9-17-14(13)15(19)20/h4-10,18H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXMPSLHLHVVWDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=C(N=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-5-[3-(pyrrolidinylsulfonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6395251.png)
![2-Chloro-5-[3-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395254.png)
![5-[4-(Pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395260.png)
![2-[4-(Pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395261.png)
![6-[4-(Pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395288.png)
![6-Hydroxy-5-[4-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395290.png)
![2-Hydroxy-5-[4-(pyrrolidinylsulfonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6395295.png)
![2-Methoxy-5-[4-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395299.png)
![2-Chloro-5-[4-(pyrrolidinylsulfonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6395302.png)


![2-Amino-5-[4-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395317.png)

